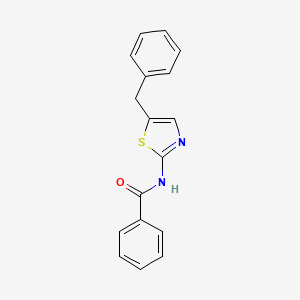

N-(5-benzyl-1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2OS |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C17H14N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,19,20) |

InChI Key |

MOJSCRRSJSQFJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(5-benzyl-1,3-thiazol-2-yl)benzamide

The construction of the this compound scaffold can be achieved through several strategic synthetic routes. These methods range from direct amide bond formation to the fundamental assembly of the core thiazole (B1198619) ring system.

The most direct and widely employed method for synthesizing this compound is the acylation of a 2-amino-5-benzyl-1,3-thiazole precursor. This reaction involves the formation of an amide bond between the nucleophilic 2-amino group of the thiazole and an electrophilic acylating agent, typically benzoyl chloride.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF). The starting material, 2-amino-5-benzyl-1,3-thiazole, is itself synthesized via methods like the Hantzsch thiazole synthesis. This acylation provides a straightforward and high-yielding pathway to the target molecule and its various benzamide (B126) analogues. semanticscholar.orgnih.gov

In medicinal chemistry, bioisosterism—the strategy of replacing a functional group within a molecule with another group of similar physicochemical properties—is a key tool for optimizing pharmacological profiles. spirochem.com The this compound scaffold can be viewed through this lens. The thiazole ring, for instance, has been successfully used as a bioisostere for an amide bond in other molecular systems, valued for its distinct electronic and conformational properties. nih.govsci-hub.senih.gov

Bioisosteric replacement can be a powerful strategy to create derivatives of the parent compound. nih.gov For example, the amide linker itself can be replaced by other groups like a 1,2,3-triazole, which is known to be a metabolically stable amide surrogate. nih.govcambridgemedchemconsulting.com Similarly, the benzamide moiety or the benzyl (B1604629) group can be replaced with other aromatic or heterocyclic systems to explore new structure-activity relationships (SAR) and potentially improve potency, selectivity, or pharmacokinetic properties. spirochem.comnih.gov This design strategy allows for the generation of diverse compound libraries based on the core benzamide-thiazole scaffold. nih.gov

The synthesis of the core 2-aminothiazole (B372263) ring is a critical step, and cyclocondensation reactions are the most common methods for this purpose. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone reaction. synarchive.com This method typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). synarchive.commdpi.comyoutube.com To obtain the specific precursor 2-amino-5-benzyl-1,3-thiazole, thiourea is reacted with an appropriate α-haloketone bearing a benzyl group, such as 1-halo-3-phenylpropan-2-one.

Modern advancements have adapted this classic reaction into one-pot, multicomponent procedures, which are often more environmentally benign. mdpi.comresearchgate.netbepls.com These methods combine the reactants in a single step, sometimes using catalysts like silica-supported tungstosilisic acid, to produce substituted thiazole derivatives in high yields. mdpi.comresearchgate.netresearchgate.net Such multicomponent strategies are highly efficient for creating the necessary 2-amino-5-benzyl-1,3-thiazole intermediate, which can then be acylated as described previously. nih.gov

Diazotization reactions provide a versatile method for introducing a wide range of functional groups onto a heterocyclic ring, starting from a primary amino group. organic-chemistry.org In the context of thiazole synthesis, a 2-aminothiazole derivative can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). tandfonline.comyoutube.comyoutube.com

This diazonium intermediate is highly reactive and can undergo various subsequent transformations. organic-chemistry.org A key application is the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, such as a halide (Cl-, Br-) or a cyanide (-CN), using a copper(I) salt as a catalyst. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com This approach allows for the synthesis of 2-halo-5-benzyl-1,3-thiazoles, which can then be used in cross-coupling reactions, or other 2-substituted thiazoles that serve as versatile precursors for further derivatization, ultimately leading to the target benzamide compound. nih.govnih.gov The reaction of 2-aminothiazoles with reagents like t-butyl nitrite in the presence of CuBr can yield the corresponding 2-bromothiazole. nih.gov

Functionalization and Derivatization of the this compound Core

Once the core scaffold is synthesized, its properties can be finely tuned through functionalization of its constituent parts. The benzamide moiety, in particular, offers a readily accessible site for chemical modification.

The phenyl ring of the benzamide group is a prime target for substitution to explore structure-activity relationships (SAR). nih.gov Studies on related N-(thiazol-2-yl)benzamide analogs have shown that introducing various substituents to this ring can significantly impact biological activity. nih.gov For example, in a study investigating antagonists for the Zinc-Activated Channel (ZAC), a series of analogs were synthesized with modifications on the benzamide's phenyl ring. nih.govsemanticscholar.org

The position, number, and electronic nature of these substituents were found to be critical for the compound's potency. For instance, the introduction of specific halogen patterns, such as a 5-bromo-2-chloro substitution, resulted in potent antagonists, while simple methyl substitutions led to inactive compounds. nih.gov This highlights the importance of the substitution pattern on the benzamide moiety for molecular recognition by a biological target. The synthesis of these derivatives is typically achieved by using appropriately substituted benzoyl chlorides in the acylation step described in section 2.1.1. japsonline.com

The table below summarizes findings from a study on N-(thiazol-2-yl)benzamide analogs, illustrating how modifications to the benzamide moiety affect activity at the ZAC receptor. nih.gov

| Benzamide Moiety Substituent | Thiazole Moiety | Observed Activity (ZAC Antagonism) | Reference |

| 2-Chloro-5-bromo | 4-Methyl-5-(methyl ester) | Potent Antagonist (IC₅₀: 1-3 µM) | nih.gov |

| 3-Fluoro | 4-(tert-butyl) | Potent Antagonist (IC₅₀: 1-3 µM) | nih.gov |

| 2-Methyl | Unsubstituted | Inactive | nih.gov |

| 4-Methyl | Unsubstituted | Inactive | nih.gov |

| 3,5-Dichloro | 4-Ethylacetyl | Inactive | nih.gov |

Substituent Effects on the Benzyl Group

The benzyl group at the 5-position of the thiazole ring serves as a key site for synthetic modification. Studies have shown that introducing various substituents onto the phenyl ring of this benzyl group can significantly impact the chemical reactivity and biological properties of the resulting molecules.

Research into a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides demonstrated that the nature of the substituent on the benzyl ring is a critical determinant of the compound's anticancer activity. researchgate.net These compounds were synthesized by reacting various 2-amino-5-(R-benzyl)thiazoles with 2,5-dimethyl-3-furoylchloride. researchgate.net The screening of these derivatives against a panel of 60 human tumor cell lines revealed that compounds with specific substituents on the benzyl group exhibited high activity. researchgate.net For instance, derivatives where the substituent (R) was 4-chloro (7d), 4-methyl (7e), or 3,4-dichloro (7g) showed notable anticancer potential. researchgate.net

Similarly, the synthesis of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides has been developed, where 'R' represents different substituents on the benzyl moiety. semanticscholar.org This work underscores the feasibility of modifying the benzyl group to create diverse chemical entities. semanticscholar.org The process involves the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides with ethylenediamine (B42938), which leads to the formation of the imidazoline (B1206853) ring. semanticscholar.org While this study focused on the synthesis, the structure-activity relationship (SAR) of analogous compounds often indicates that both electron-donating and electron-withdrawing substituents on the benzyl ring can dramatically influence biological activity. nih.gov

The following table summarizes the substituents on the benzyl group of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides and their observed activity.

Table 1: Substituent Effects on the Benzyl Group of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides

| Compound ID | Substituent (R) on Benzyl Group | Activity |

|---|---|---|

| 7d | 4-Chloro | High anticancer activity researchgate.net |

| 7e | 4-Methyl | High anticancer activity researchgate.net |

| 7g | 3,4-Dichloro | High anticancer activity researchgate.net |

Alterations of the Thiazole Ring System

The thiazole ring itself is a versatile scaffold that can be modified at its 4- and 5-positions, or even replaced entirely, to probe its structural importance for biological function. A comprehensive structure-activity relationship (SAR) study on N-(thiazol-2-yl)-benzamide analogues provided significant insights into the effects of these alterations. semanticscholar.orgnih.gov

In one series of analogues, where a 5-bromo-2-chlorobenzamido moiety was kept constant, various substitutions were made to the thiazole ring. semanticscholar.org It was found that very small changes could lead to substantial differences in activity. For example, introducing a 4-tert-butyl group or a 4-ethylacetyl group to the thiazole ring resulted in slightly more potent and efficacious inhibition of the Zinc-Activated Channel (ZAC) compared to the parent compound. semanticscholar.org Conversely, a 5-methyl or a 4-(p-tolyl) substituent led to a significant reduction or complete loss of activity. semanticscholar.org

Replacing the thiazol-2-yl ring with other heterocyclic systems also had a profound impact. semanticscholar.org Substitution with a benzo[d]thiazol-2-yl, a 5-cyclohexyl-1,3,4-thiadiazole, or other bulky ring systems resulted in a substantial loss of activity, highlighting the specific role of the thiazole scaffold in molecular interactions. semanticscholar.org

Another series of analogues featuring a 3-bromobenzamido moiety confirmed these findings. semanticscholar.org Again, a tert-butyl group at the 4-position of the thiazole yielded a fairly potent compound, while other changes, such as modifying ester groups at the 5-position or introducing bulky aromatic substituents at the 4-position, were detrimental to activity. semanticscholar.org The inactivity of compounds where the thiazole was replaced by a 5-(tert-butyl)-1,3,4-thiadiazole ring further emphasized the importance of the thiazole system. semanticscholar.org

The table below details the effects of various modifications to the thiazole ring on ZAC antagonist activity.

Table 2: Effects of Thiazole Ring Alterations on ZAC Antagonist Activity

| Series | Thiazole Ring Modification | Phenyl Ring Moiety | Resulting Activity |

|---|---|---|---|

| 2 | 4-tert-butyl (2b) | 5-bromo-2-chlorobenzamido | More potent inhibition than parent semanticscholar.org |

| 2 | 4-ethylacetyl (2c) | 5-bromo-2-chlorobenzamido | More potent inhibition than parent semanticscholar.org |

| 2 | 5-methyl (2a) | 5-bromo-2-chlorobenzamido | Inactive semanticscholar.org |

| 2 | 4-(p-tolyl) (2d) | 5-bromo-2-chlorobenzamido | Substantially reduced activity semanticscholar.org |

| 2 | Replaced with benzo[d]thiazol-2-yl (2e) | 5-bromo-2-chlorobenzamido | Substantial loss of activity semanticscholar.org |

| 2 | Replaced with 5-cyclohexyl-1,3,4-thiadiazole (2f) | 5-bromo-2-chlorobenzamido | Substantial loss of activity semanticscholar.org |

| 3 | 4-tert-butyl (3d) | 3-bromobenzamido | Fairly potent semanticscholar.org |

| 3 | 4-methyl (3c) | 3-bromobenzamido | Weak activity semanticscholar.org |

| 3 | Replaced with 5-(tert-butyl)-1,3,4-thiadiazole (3k) | 3-bromobenzamido | Inactive semanticscholar.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide |

| N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide |

| N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide |

| N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides |

| N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides |

| 2-amino-5-(R-benzyl)thiazoles |

| 2,5-dimethyl-3-furoylchloride |

| Ethylenediamine |

| N-(4-(tert-butyl)thiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(4-(ethylacetyl)thiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(5-methylthiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(4-(p-tolyl)thiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(benzo[d]thiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide |

| N-(4-(tert-butyl)thiazol-2-yl)-3-bromobenzamide |

| N-(4-methylthiazol-2-yl)-3-bromobenzamide |

| N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide |

Investigative Approaches for Biological Activity and Pharmacological Mechanisms

In Vitro Biological Activity Screening

In vitro screening has been a cornerstone in evaluating the therapeutic potential of N-(5-benzyl-1,3-thiazol-2-yl)benzamide derivatives. This methodology allows for the rapid assessment of a compound's activity against various cancer cell lines, providing crucial preliminary data on its efficacy and selectivity.

Antiproliferative and Anticancer Efficacy in Cell Lines

The antiproliferative and anticancer effects of this compound and its analogs have been tested across a diverse panel of human cancer cell lines. These studies aim to identify which types of cancer may be most susceptible to this class of compounds.

Derivatives of this compound have demonstrated notable activity against leukemia cell lines. For instance, in a study involving a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, compound 7g (where R is 4-Cl) exhibited a GI50 value of 1.31 µM against the K-562 leukemia cell line. scribd.com Another derivative, 7e (where R is 4-CH3O), showed a growth percentage of 11.41% at a 10⁻⁵ M concentration against the K-562 cell line. scribd.com Furthermore, compound 7c (where R is 4-CH3) displayed a growth percentage of 29.51% against the same cell line. scribd.com

Table 1: Antiproliferative Activity against K-562 Leukemia Cell Line

| Compound | Substituent (R) | Activity Metric | Value |

|---|---|---|---|

| 7g | 4-Cl | GI50 | 1.31 µM |

| 7e | 4-CH3O | Growth Percentage | 11.41% |

| 7c | 4-CH3 | Growth Percentage | 29.51% |

The efficacy of these compounds has also been evaluated against melanoma cell lines. Compound 7g showed potent activity against the UACC-62 melanoma cell line with a GI50 value of 0.481 µM. scribd.com Additionally, at a concentration of 10⁻⁵ M, compound 7a (where R is H) resulted in a growth percentage of 24.89% against the UACC-62 cell line. scribd.com

Table 2: Antiproliferative Activity against UACC-62 Melanoma Cell Line

| Compound | Substituent (R) | Activity Metric | Value |

|---|---|---|---|

| 7g | 4-Cl | GI50 | 0.481 µM |

| 7a | H | Growth Percentage | 24.89% |

Screening against glioblastoma cell lines has been part of the investigative efforts. One study reported that a series of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides underwent anticancer activity screening by the National Cancer Institute (NCI), which typically includes glioblastoma cell lines like U251 in its panel. semanticscholar.org However, specific data for this compound against U251 was not detailed in the provided search results.

In studies involving non-small cell lung cancer cell lines, derivatives of this compound have shown significant antiproliferative effects. Compound 7g displayed a GI50 of 0.432 µM against the NCI-H460 cell line. scribd.com At a 10⁻⁵ M concentration, compound 7a and 7b (where R is 3-CH3) exhibited growth percentages of 24.52% and 21.65% respectively against the NCI-H460 line. scribd.com Furthermore, compound 7g had a GI50 of 1.22 µM against the A549 lung cancer cell line. scribd.com

Table 3: Antiproliferative Activity against Lung Cancer Cell Lines

| Compound | Substituent (R) | Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| 7g | 4-Cl | NCI-H460 | GI50 | 0.432 µM |

| 7a | H | NCI-H460 | Growth Percentage | 24.52% |

| 7b | 3-CH3 | NCI-H460 | Growth Percentage | 21.65% |

| 7g | 4-Cl | A549 | GI50 | 1.22 µM |

The antiproliferative activity of this compound derivatives has been investigated in colon cancer cell lines. Compound 7g demonstrated a GI50 of 0.728 µM against the HCT-15 cell line and a GI50 of 3.64 µM against the HT-29 cell line. scribd.com Another derivative, 7d (where R is 4-C2H5), showed a growth percentage of 10.83% against HT-29 cells at a 10⁻⁵ M concentration. scribd.com

Table 4: Antiproliferative Activity against Colon Cancer Cell Lines

| Compound | Substituent (R) | Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| 7g | 4-Cl | HCT-15 | GI50 | 0.728 µM |

| 7g | 4-Cl | HT-29 | GI50 | 3.64 µM |

| 7d | 4-C2H5 | HT-29 | Growth Percentage | 10.83% |

Enzyme Modulation and Inhibition Assays

Beyond direct cytotoxicity, research has focused on the ability of this compound derivatives to modulate specific enzymes implicated in disease, providing insights into their potential pharmacological mechanisms.

SCD-1 is a critical enzyme in lipid metabolism, and its inhibition is a therapeutic target for metabolic diseases. novartis.com Research has identified N-(5-benzylthiazol-2-yl)-benzamide derivatives as potent SCD-1 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies led to the discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a highly potent, orally bioavailable SCD-1 inhibitor. nih.gov Further optimization resulted in 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide , which exhibited a sub-nanomolar IC50 (the concentration required to inhibit enzyme activity by 50%) in both human and murine SCD-1 inhibitory assays. nih.gov This demonstrates that specific substitutions on the benzamide (B126) and benzyl (B1604629) portions of the molecule can dramatically enhance its inhibitory potency against SCD-1. nih.govlookchem.com

Glucokinase activators (GKAs) are being investigated as potential treatments for diabetes. nih.gov The N-thiazol-2-yl benzamide structure is a key pharmacophore in many GKAs. nih.govnih.gov The aminothiazole moiety is understood to interact directly with the glucokinase enzyme, leading to its activation. nih.gov Studies on 3,5-disubstituted benzamide derivatives confirmed that incorporating an N-thiazol-2-yl ring attached to the benzamide's carbonyl group resulted in increased glucokinase activation compared to other heterocyclic rings like pyrimidine. nih.gov This suggests that the this compound scaffold has the potential to be modified for use as a glucokinase activator, which is crucial for regulating glucose-stimulated insulin (B600854) secretion. nih.gov

Neuraminidase is a key enzyme on the surface of influenza viruses, and its inhibition prevents the release of new virus particles from infected cells. A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized and evaluated for their neuraminidase inhibitory activity. researchgate.net The results showed that several compounds in this series exhibited potent inhibitory activity against the enzyme. researchgate.net Molecular docking studies further explained the structure-activity relationship, showing that the compounds could bind effectively to the same sites as the known neuraminidase inhibitor oseltamivir. researchgate.net This positions the this compound scaffold as a promising starting point for developing new antiviral agents.

Cyclooxygenase (COX) enzymes are involved in the inflammatory pathway, and their inhibition is the basis for many anti-inflammatory drugs. The thiazole (B1198619) ring is a component of known COX inhibitors. nih.gov For instance, 5,6-diarylimidazo[2.1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Furthermore, a drug design approach based on the dual COX/LOX inhibitor Darbufelone led to the synthesis of novel 4-benzyl-1,3-thiazole derivatives with anti-inflammatory activity. nih.gov These findings indicate that the this compound structure possesses a relevant scaffold for potential COX inhibition, although direct studies on the title compound are not extensively documented. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition (WT and T790M)

The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). nih.gov The clinical effectiveness of EGFR kinase inhibitors is often hampered by the emergence of resistance mutations, most notably the T790M mutation, which is found in approximately 50% to 60% of resistant cases. nih.govnih.gov This mutation increases the receptor's affinity for ATP, reducing the efficacy of many EGFR tyrosine kinase inhibitors (TKIs). google.com Consequently, significant research has focused on developing third-generation inhibitors that can selectively target the T790M mutant EGFR while sparing the wild-type (WT) form to minimize toxicity, such as skin rash and diarrhea. nih.govnih.gov

Despite the considerable research into EGFR inhibitors, a review of the available scientific literature yielded no specific data on the inhibitory activity of this compound against either wild-type or T790M mutant EGFR.

Receptor Antagonism Studies

Research into the N-(thiazol-2-yl)benzamide scaffold has identified it as the first class of selective antagonists for the Zinc-Activated Channel (ZAC). ku.dksemanticscholar.org ZAC is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. ku.dkresearchgate.net A library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. ku.dksemanticscholar.orgnih.gov

Further investigation of structural analogs led to the identification of more potent antagonists. ku.dksemanticscholar.org One notable analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), demonstrated equipotent antagonism of ZAC signaling evoked by both zinc (Zn²⁺) and protons (H⁺), as well as antagonism of the channel's spontaneous activity. ku.dksemanticscholar.orgnih.gov Functional studies revealed that TTFB acts as a selective, non-competitive antagonist. ku.dksemanticscholar.orgresearchgate.netnih.gov It is suggested to function as a negative allosteric modulator that targets the transmembrane and/or intracellular domains of the receptor. ku.dksemanticscholar.orgresearchgate.net The selectivity of TTFB was confirmed by its lack of significant activity at other receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors at concentrations of 30 μM. ku.dksemanticscholar.orgresearchgate.netnih.gov

Table 1: ZAC Antagonist Activity of N-(thiazol-2-yl)benzamide Analogs

| Compound Name | IC₅₀ (μM) | Antagonism Type | Notes |

|---|---|---|---|

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Weaker than other analogs | Non-competitive | Initial hit from library screening. ku.dksemanticscholar.org |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | 1–3 | Non-competitive, Allosteric | Potent and selective ZAC antagonist. ku.dksemanticscholar.org |

| Analog 2b | 1–3 | Not specified | Equipotent to TTFB. semanticscholar.org |

P2X Purinergic Receptor Antagonism (P2X₃, P2X₂/₃)

P2X3 and P2X2/3 receptors, which are ATP-gated ion channels, are recognized as important targets for treating conditions related to pain and hypersensitivity, such as chronic cough. nih.govnih.gov The strategic location of these receptors on nociceptive neurons has driven significant interest in the development of selective antagonists. nih.gov This has led to the discovery of numerous potent and selective P2X3 and P2X2/3 receptor antagonists, with some advancing into clinical trials. nih.govnih.gov

However, searches of scientific databases did not provide any information regarding the antagonistic activity of this compound specifically against P2X3 or P2X2/3 receptors.

Antimicrobial and Antifungal Evaluations

The benzothiazole (B30560) scaffold is a component of various compounds investigated for their antimicrobial properties. nih.gov Studies on different benzothiazole derivatives have demonstrated a range of antibacterial activities. For instance, certain isatin-benzothiazole derivatives have shown greater efficacy against Gram-negative bacteria like E. coli and P. aeruginosa than against Gram-positive strains. nih.gov In contrast, some dichloropyrazole-based benzothiazole analogs exhibited potent inhibitory activity against Gram-positive bacteria. nih.gov

A separate study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones found them to be active against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Despite these findings for related heterocyclic structures, there is no specific data available from the reviewed sources concerning the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.

The search for novel treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis, is a global health priority. nih.gov Research has explored various chemical scaffolds for their potential to inhibit the growth of this bacterium. For example, a series of N-benzyl 3,5-dinitrobenzamides were identified as potent anti-TB agents, with several compounds showing excellent in vitro activity against the drug-susceptible H37Rv strain (MIC: 0.0625 μg/mL). nih.gov Additionally, certain 1,2,3-triazole derivatives of isoniazid (B1672263) have demonstrated significant activity against the M. tuberculosis H37Rv strain, with MIC values as low as 0.62 μg/mL. nih.gov

A review of the literature did not yield any studies evaluating the specific antitubercular activity of this compound against M. tuberculosis H37Rv.

Other Biological Activities

Comprehensive studies detailing the anticonvulsant, anti-inflammatory, and insecticidal activities of this compound are not available in published research. The thiazole and benzamide chemical motifs are present in many compounds that have been investigated for these properties; however, specific data for this compound is absent.

Anticonvulsant Activity

There is no specific information in the scientific literature regarding the anticonvulsant properties of this compound.

Anti-inflammatory Activity

Specific studies on the anti-inflammatory activity of this compound have not been reported in the available literature.

Insecticidal Activity

There is no available data from scientific studies on the insecticidal activity of this compound.

Cellular and Molecular Mechanism of Action Studies

Detailed cellular and molecular mechanism of action studies for this compound, including its effects on apoptosis, cell death pathways, and DNA damage, are not described in the current body of scientific literature. While related compounds containing thiazole and benzamide structures have been evaluated for such effects, this specific compound has not been the subject of these investigations.

Induction of Apoptosis and Cell Death Pathways

There is no specific research available on the induction of apoptosis or the modulation of cell death pathways by this compound.

DNA Damage Assessment

No studies assessing the potential of this compound to cause DNA damage have been published.

Interaction with Specific Cellular Targets and Pathways

Research into the biological effects of this compound and structurally similar compounds has identified several key cellular targets and pathways. These investigations are crucial for understanding the compound's mechanism of action and therapeutic potential.

Derivatives of N-(thiazol-2-yl)-benzamide have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC). nih.gov ZAC is a unique member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. nih.gov Studies on analogs demonstrated that they act as noncompetitive antagonists of Zn²⁺-induced signaling at the ZAC. nih.gov This interaction suggests that the compound's mechanism involves targeting the transmembrane and/or intracellular domains of this receptor. nih.gov The selectivity of these analogs is notable, as they show no significant activity at other receptors like 5-HT₃A, α₃β₄ nicotinic acetylcholine, GABA-A, or α₁ glycine receptors at concentrations up to 30 μM. nih.gov

Furthermore, related benzamide structures have been investigated for their effects on critical cellular signaling pathways involved in cell growth and survival. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate the mTORC1 pathway and autophagy. nih.gov These compounds were found to reduce mTORC1 activity and enhance basal autophagy. nih.gov This modulation of autophagy, a fundamental cellular process for degrading and recycling cellular components, points to a potential mechanism for anticancer activity. nih.gov

In the context of cancer research, other related thiadiazole benzamide derivatives, such as N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide, have been shown to induce apoptosis through a caspase-dependent pathway. researchgate.net This indicates that compounds with a similar benzamide-thiazole/thiadiazole core can engage with the intrinsic cellular machinery of programmed cell death.

A study on N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, which share the same core thiazole structure, evaluated their anticancer activity against a panel of 60 human tumor cell lines derived from nine different cancer types, including leukemia, melanoma, and cancers of the lung, colon, CNS, ovary, kidney, prostate, and breast. researchgate.net Specific derivatives within this series demonstrated significant anticancer activity at a concentration of 10 µM. researchgate.net

Allosteric Modulation Mechanisms

The pharmacological action of this compound and its analogs is significantly characterized by allosteric modulation. This mechanism involves the compound binding to a site on a target protein that is distinct from the primary (orthosteric) binding site, thereby altering the protein's conformation and activity.

A key finding is that N-(thiazol-2-yl)-benzamide analogs function as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC). nih.gov Evidence for this includes the largely noncompetitive nature of the antagonism of Zn²⁺-induced signaling. nih.gov The slow onset of the channel block by these compounds also suggests a state-dependent inhibition, a common feature of allosteric modulators. nih.gov The binding is proposed to occur at the transmembrane or intracellular domains of the ZAC receptor, away from the zinc-binding site. nih.gov

Conversely, other structurally related compounds have been identified as positive allosteric modulators (PAMs) of different targets. For example, a series of N-benzothiazol-2-yl benzamide derivatives were designed and evaluated as allosteric activators of human glucokinase (GK). japsonline.com Glucokinase is a crucial enzyme in glucose metabolism, and its allosteric activation can enhance its catalytic activity. In that study, certain derivatives significantly increased the catalytic action of GK. japsonline.com

Similarly, research on substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides has revealed their function as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govresearchgate.net Subtle structural changes within this class of compounds were shown to have marked effects on their functional activity, even causing a switch from negative to positive allosteric modulation. nih.gov This highlights the sensitivity of allosteric binding pockets to the specific chemical structure of the modulator.

The table below summarizes the inhibitory concentrations of selected N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC), illustrating their activity as allosteric modulators.

| Compound | IC₅₀ (µM) | pIC₅₀ ± S.E.M. | Hill Coefficient (n_H) ± S.E.M. | Inhibition Range (%) |

| Analog 1 | 3.0 | 5.52 ± 0.05 | 1.8 ± 0.3 | 0–86 |

| Analog 2b | 1.0 | 6.00 ± 0.04 | 1.6 ± 0.2 | 3–94 |

| Analog 3f | 2.0 | 5.70 ± 0.04 | 1.6 ± 0.2 | 1–90 |

| Analog 4c | 2.5 | 5.61 ± 0.06 | 1.5 ± 0.3 | 2–87 |

| TTFB (5a) | 1.2 | 5.94 ± 0.03 | 2.2 ± 0.3 | 4–98 |

| Data derived from studies on ZAC expressed in Xenopus oocytes using Two-Electrode Voltage Clamp (TEVC) electrophysiology. nih.gov |

Computational Chemistry and Molecular Modeling in N 5 Benzyl 1,3 Thiazol 2 Yl Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. semanticscholar.org It is a structure-based drug design approach that helps to understand the binding modes and affinity between a ligand, such as a thiazole (B1198619) derivative, and its target protein. semanticscholar.org This technique is instrumental in identifying and optimizing lead drug candidates. semanticscholar.org In the context of thiazole-based compounds, docking studies have been widely performed to predict their binding conformations within the active sites of various protein targets, such as kinases and enzymes involved in bacterial or cancer pathways. researchgate.netnih.gov

For instance, molecular docking has been employed to investigate N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against the E. coli dihydroorotase protein, providing insights into ligand-protein interactions that could lead to new antibacterial agents. semanticscholar.org Similarly, studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the thiazole scaffold, have used docking to evaluate their potential as anticancer agents by simulating their interaction with targets like Abl and Src tyrosine kinases. brieflands.com These simulations help rationalize the structure-activity relationships observed in experimental assays.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. semanticscholar.org A lower binding energy value typically indicates a more stable and favorable interaction. semanticscholar.org These predictions are critical for ranking potential drug candidates before their synthesis and experimental testing.

In studies of analogous compounds, docking simulations have yielded specific binding affinity values against various biological targets. For example, a series of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides showed promising binding affinities against the E. coli dihydroorotase receptor, with the lead compound exhibiting a binding affinity of -7.4 kcal/mol. semanticscholar.org Another study on a 1,3,4-thiadiazole derivative designed as a potential dihydrofolate reductase (DHFR) inhibitor calculated a binding energy (ΔG) of -9.0 kcal/mol, suggesting a strong complex formation. mdpi.com These values help to quantitatively compare the binding potential of different derivatives.

Table 1: Predicted Binding Affinities for Thiazole Analogs against Various Targets

| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-4-substituted benzamide (B126) (3a) | E. coli dihydroorotase | -7.4 semanticscholar.org |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-4-substituted benzamide (3b) | E. coli dihydroorotase | -7.2 semanticscholar.org |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-4-substituted benzamide (3e) | E. coli dihydroorotase | -7.2 semanticscholar.org |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-substituted benzamide (3c) | E. coli dihydroorotase | -7.1 semanticscholar.org |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate reductase (DHFR) | -9.0 mdpi.com |

| Substituted 2-Adamantylthiazol[3,2-b] brieflands.commdpi.comnih.govtriazol-6(5H)one (Compound 3) | Cyclooxygenase-1 (COX-1) | -8.2 mdpi.com |

This table is generated based on data from studies on analogous compounds.

Beyond predicting affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, which allows for the identification of key amino acid residues in the target's active site that interact with the ligand. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, docking analysis of substituted 2-adamantylthiazol[3,2-b] brieflands.commdpi.comnih.govtriazol-6(5H)ones in the active site of the COX-2 enzyme revealed that the sulfur atom of the thiazole ring forms hydrogen bonds with the residues Arg120 and Tyr355. mdpi.com In another case, a 1,3,4-thiadiazole derivative was shown to form three intermolecular hydrogen bonds with the amino acids Asp21, Ser59, and Tyr22 in the active site of DHFR. mdpi.com Identifying these specific interactions is crucial for understanding the mechanism of action and for guiding further structural modifications to enhance potency and selectivity.

Table 2: Key Interacting Residues for Thiazole Analogs from Docking Studies

| Compound/Analog | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Substituted 2-Adamantylthiazol[3,2-b] brieflands.commdpi.comnih.govtriazol-6(5H)one (Compound 2) | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bond mdpi.com |

| Substituted 2-Adamantylthiazol[3,2-b] brieflands.commdpi.comnih.govtriazol-6(5H)one (Compound 6) | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bond mdpi.com |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate reductase (DHFR) | Asp21, Ser59, Tyr22 | Hydrogen Bond mdpi.com |

| Sorafenib (Reference) | VEGFR-2 | Cys919 | Hydrogen Bond nih.gov |

This table is generated based on data from studies on analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Stability

In a study of 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives, which are close analogs of N-(5-benzyl-1,3-thiazol-2-yl)benzamide, all-atom, explicit-solvent MD simulations were performed to validate the docking results. nih.gov Such simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds, providing greater confidence in the predicted binding mode. nih.gov These simulations are also essential for analyzing the flexibility of different parts of the molecule and the protein, which can influence binding and activity.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule. These methods provide detailed information about molecular structure, orbital energies, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic and structural properties of molecules. bohrium.com DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govepstem.net

Table 3: DFT-Calculated Properties for an Analogous Compound

| Parameter | Value | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | 4.59 eV | nih.gov |

This table is generated based on data from a study on an analogous N-protected alanine (B10760859) derivative.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of charge transfer and stabilizing interactions within a molecule.

For the core structure N-(1,3-thiazol-2-yl)benzamide, NBO analysis has been performed to understand conformational preferences. researchgate.net These studies have revealed weak stabilizing interactions, such as those between the amide oxygen and the thiazole sulfur atoms. researchgate.net More significantly, NBO analysis can highlight the role of attractive dipole-dipole interactions, for example, between the amide N-H group and the thiazole nitrogen atom, which play a major role in determining the molecule's preferred conformation. researchgate.net Such insights are critical for understanding how the molecule will present itself to a biological target.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The analysis involves generating a Hirshfeld surface, which is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface is typically visualized by mapping various properties onto it, with d_norm being one of the most informative. The d_norm value is a normalized contact distance, which is calculated from d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface). The d_norm surface displays a color spectrum where red regions indicate shorter intermolecular contacts (often representing hydrogen bonds), white regions denote contacts around the van der Waals separation, and blue regions signify longer contacts.

In a study of a similar compound, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl], Hirshfeld analysis revealed the percentage contributions of various intermolecular contacts. nih.gov While specific data for this compound is not available, a hypothetical breakdown based on related structures is presented in the table below to illustrate the concept.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiazole Derivative

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.0 |

| N···H/H···N | 15.0 |

| S···H/H···S | 10.0 |

| Other | 5.0 |

| This table is a hypothetical representation based on data from related structures to illustrate the type of information obtained from Hirshfeld surface analysis. |

These interactions, particularly the stronger hydrogen bonds and weaker van der Waals forces, play a crucial role in the stabilization of the crystal structure. The dispersion forces, which include π–π stacking interactions, are also significant in the crystal packing of aromatic compounds. mdpi.com

Conceptual DFT for Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the chemical reactivity of molecules through various calculated parameters known as reactivity indices. These indices are derived from the principles of DFT and offer insights into the electronic structure and stability of a compound.

Key global reactivity parameters include:

Chemical Potential (μ): This index measures the tendency of electrons to escape from a system. A more negative chemical potential indicates a lower tendency for the molecule to lose electrons. mdpi.com

Chemical Hardness (η): Chemical hardness quantifies the resistance of a molecule to a change in its electron configuration. A higher value of chemical hardness suggests greater stability and lower reactivity. mdpi.com

Electrophilicity (ω): This parameter describes the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific values for this compound are not documented in the provided search results, the table below shows representative values for a related heterocyclic compound to illustrate the application of conceptual DFT.

Table 2: Representative Conceptual DFT Reactivity Indices for a Heterocyclic Compound

| Reactivity Index | Definition | Illustrative Value (eV) |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | -4.04 |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | 2.29 |

| Electrophilicity (ω) | ω = μ² / (2η) | 3.57 |

| This table presents illustrative values based on a related compound to demonstrate the concept of DFT-derived reactivity indices. mdpi.com |

In Silico Profiling for Compound Design

In silico profiling has become an indispensable part of modern drug discovery and compound design. This computational approach utilizes various modeling techniques to predict the properties and biological activity of a compound before its synthesis, thereby saving time and resources. For this compound and its analogues, in silico methods can be employed to explore their therapeutic potential.

Key aspects of in silico profiling include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. The docking score provides an estimate of the binding affinity, with lower scores generally indicating a stronger interaction. nih.gov This method is crucial for identifying potential drug candidates and understanding their mechanism of action.

Structure-Activity Relationship (SAR) Studies: SAR studies investigate the relationship between the chemical structure of a molecule and its biological activity. By systematically modifying different parts of the lead compound, researchers can identify the structural features that are essential for its activity. In silico SAR helps in designing more potent and selective analogues. semanticscholar.org

ADMET Prediction: This involves the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. A favorable ADMET profile is essential for a drug candidate to be effective and safe. In silico tools can predict properties such as solubility, bioavailability, and potential toxicity, guiding the design of compounds with better pharmacokinetic profiles. nih.gov

The design of new compounds based on the this compound scaffold would involve these in silico techniques to optimize its biological activity and drug-like properties. For example, modifications to the benzyl (B1604629) or benzamide rings could be explored to enhance binding to a specific target, while ensuring that the ADMET properties remain within an acceptable range.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for N-(5-benzyl-1,3-thiazol-2-yl)benzamide Analogs

The generation of a diverse library of analogs is fundamental to exploring the full therapeutic potential of the this compound core. Future synthetic efforts will likely move beyond simple substitutions to include more complex structural modifications. Research has demonstrated multi-step pathways to create novel analogs. For instance, one approach involves the initial preparation of 2-chloro-N-[5-(R-benzyl)-thiazol-2-yl]-acetamides, which are then reacted with sulfur and morpholine (B109124) to yield N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides. semanticscholar.org These intermediates can subsequently undergo cyclization with ethylenediamine (B42938) to form a novel series of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides, expanding the structural diversity significantly. semanticscholar.org

Another established and versatile method that will continue to be exploited is the direct amidation reaction. This typically involves reacting a substituted 2-aminothiazole (B372263) derivative with an appropriate benzoyl chloride. researchgate.net This strategy allows for extensive variation of the benzamide (B126) portion of the molecule. Future explorations may focus on creating bi-heterocyclic systems or introducing novel functional groups to modulate physicochemical properties like solubility and cell permeability. nih.gov The development of efficient, high-yield, and scalable synthetic routes will be critical for producing a wide array of analogs for biological screening. semanticscholar.orgmdpi.com

Table 1: Synthetic Strategies for Analog Development

| Strategy | Description | Key Reagents/Intermediates | Resulting Analogs |

|---|---|---|---|

| Multi-step Heterocycle Formation | A sequential approach to build complex heterocyclic systems onto the core thiazole (B1198619) structure. | N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides, sulfur, morpholine, ethylenediamine | N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides semanticscholar.org |

| Direct Amidation | Condensation of a substituted 2-aminothiazole with a substituted benzoyl chloride to form the final amide bond. | 2-aminobenzothiazole, o-nitrobenzoyl chloride, triethylamine (B128534) | N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide researchgate.net |

| Cyclization of Thiourea (B124793) Precursors | Heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas using an in-situ generated α-bromo ketone. | 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas, bromine, acetone, triethylamine | N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides tubitak.gov.tr |

Advanced SAR Studies to Optimize Pharmacological Properties

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the N-(thiazol-2-yl)benzamide class, extensive SAR studies have already identified key structural features that govern biological activity. For example, a comprehensive study of 61 analogs against the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, revealed critical determinants for antagonist potency. nih.govnih.gov

Future research will build on these findings by performing more granular modifications. This includes exploring a wider range of substituents on both the benzyl (B1604629) and benzoyl rings and investigating the impact of modifying the thiazole ring itself. For instance, the replacement of the benzyl group with other bulky hydrophobic moieties or the introduction of hydrogen bond donors/acceptors could significantly alter target affinity and selectivity. nih.govresearchgate.net Advanced studies have demonstrated that analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) can exhibit potent and complete inhibition of their target, with IC₅₀ values in the low micromolar range. nih.gov These advanced SAR studies will guide the rational design of next-generation compounds with superior pharmacological profiles.

Interactive Table 2: SAR of N-(thiazol-2-yl)benzamide Analogs at the Zinc-Activated Channel (ZAC) (Data sourced from a study on ZAC antagonists, demonstrating the principles of SAR for this compound class) nih.gov

| Compound ID | Modifications | Target | IC₅₀ (µM) | Inhibition Range (%) |

|---|---|---|---|---|

| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | ~10 | 60-70% |

| 2b | 4-methyl-N-(4-(p-tolyl)thiazol-2-yl)benzamide | ZAC | 1-3 | ~100% |

| 3f | N-(4-phenylthiazol-2-yl)benzamide | ZAC | >10 | 70-80% |

| 4c | N-(4,5-dimethylthiazol-2-yl)-4-fluorobenzamide | ZAC | 1-3 | ~100% |

| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | ZAC | 1-3 | ~100% |

Elucidation of Undiscovered Molecular Targets and Mechanisms

While initial research has identified the Zinc-Activated Channel (ZAC) as a target for this class of compounds, the full spectrum of their biological interactions remains to be explored. nih.govnih.gov Analogs have been shown to act as selective, non-competitive negative allosteric modulators of ZAC, targeting the transmembrane or intracellular domains of the receptor. nih.govnih.gov The slow onset of channel block by some analogs suggests a state-dependent mechanism of action, a characteristic that warrants further investigation. nih.govnih.gov

Future research will aim to deorphanize this compound class by screening against a broad panel of receptors, enzymes, and ion channels. Given that structurally related thiazole derivatives have shown activity against targets like DNA topoisomerase II and lipoxygenase, these represent logical starting points for investigation. tandfonline.comnih.gov Analogs of this compound have also been submitted for anticancer screening by the National Cancer Institute, indicating potential interactions with molecular targets relevant to oncology. semanticscholar.org Elucidating these undiscovered targets and their associated mechanisms of action will be pivotal in defining new therapeutic applications.

Development of Predictive Computational Models for Structure-Activity Relationships

Computational chemistry offers powerful tools to accelerate the drug discovery process. Future research will increasingly rely on the development of predictive computational models to guide the synthesis of novel this compound analogs. Techniques such as molecular docking and molecular dynamics (MD) simulations will be employed to predict the binding modes and affinities of new designs at their biological targets. tandfonline.com

These in silico studies can rationalize observed SAR data and provide a structural basis for ligand-receptor interactions. tandfonline.comresearchgate.net For example, computational analysis can reveal key hydrogen bonds, hydrophobic interactions, or dipole-dipole interactions that stabilize the ligand in the binding pocket. researchgate.net Furthermore, methods like Natural Bond Orbital (NBO) analysis and quantum theory of atoms in molecules (QTAIM) can shed light on the conformational preferences of the scaffold, which is crucial for understanding its bioactive shape. researchgate.net By integrating experimental data with these predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Applications in Drug Discovery for Emerging Therapeutic Areas

The unique pharmacological profile of this compound and its analogs makes them attractive candidates for a range of therapeutic areas, particularly those with unmet medical needs. The confirmed activity at the ZAC channel, a poorly understood ion channel, positions these compounds as valuable chemical probes to explore its physiological and pathological roles, potentially opening up new avenues for treating related disorders. nih.gov

Furthermore, the demonstrated anticancer activity of related structures suggests potential applications in oncology. semanticscholar.orgmdpi.comtandfonline.com Research into related thiadiazole derivatives has implicated targets like lipoxygenase and caspases, which are relevant in inflammation and apoptosis, respectively—processes central to cancer and neurodegenerative diseases. nih.govresearchgate.net The structural similarity to compounds investigated for antibacterial properties and as tyrosinase inhibitors also points toward possible utility in infectious diseases and dermatology. nih.govsmolecule.com Future drug discovery campaigns will likely focus on optimizing the scaffold for these emerging applications, aiming to develop first-in-class therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)benzamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves a multi-step process:

Thiazole ring formation : Reacting 2-aminothiazole derivatives with benzoyl chloride or its analogs under basic conditions (e.g., triethylamine in dichloromethane) .

Benzamide coupling : Introducing the benzamide moiety via nucleophilic acyl substitution.

- Optimization : Critical parameters include temperature (room temperature to 80°C), solvent polarity (e.g., pyridine for improved solubility), and stoichiometric control. Monitoring via TLC and purification by column chromatography ensures high yields (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing This compound?

- Key Techniques :

- NMR Spectroscopy : Confirms proton (¹H) and carbon (¹³C) environments, with aromatic protons typically appearing at δ 7.2–8.1 ppm and thiazole protons at δ 6.8–7.0 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 337.12) .

- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Potential : Induces apoptosis in cancer cell lines (e.g., IC₅₀ = 12–18 µM in HeLa) via caspase-3 activation .

- Antimicrobial Activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) due to thiazole-mediated disruption of bacterial membranes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of This compound?

- Approach : Use SHELXL for X-ray refinement to determine bond lengths (e.g., C=N: 1.29 Å, C–S: 1.71 Å) and angles. Intermolecular hydrogen bonds (N–H···N, ~2.85 Å) stabilize crystal packing, as seen in analogs like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

- Example : Centrosymmetric dimers formed via N–H···N interactions (Table 1) enhance structural validation .

Q. What strategies address contradictions in reported biological efficacy across studies?

- Root Causes : Variability in assay conditions (e.g., cell line specificity, serum concentration) or structural analogs (e.g., substituent effects on the benzamide ring).

- Resolution :

- Comparative Studies : Test the compound alongside analogs (e.g., N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide) under standardized conditions .

- Dose-Response Analysis : Establish EC₅₀ curves to differentiate potency thresholds .

Q. How does This compound interact with biological targets at the molecular level?

- Mechanistic Insights :

- Enzyme Inhibition : Binds to pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions, disrupting electron transport in anaerobic pathogens .

- Receptor Modulation : Docking studies suggest affinity for purinoreceptors (e.g., P2X₃), analogous to filapixant derivatives .

- Experimental Validation : Surface plasmon resonance (SPR) or ITC to quantify binding constants (e.g., Kd = 0.8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.